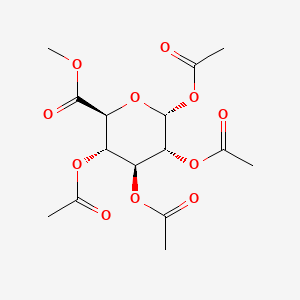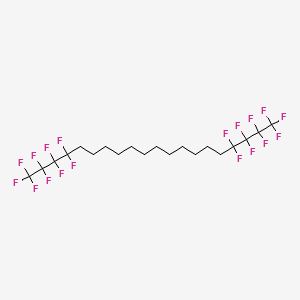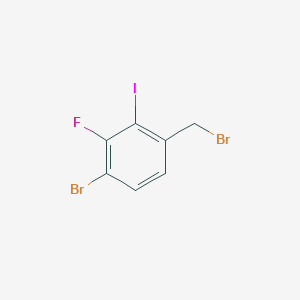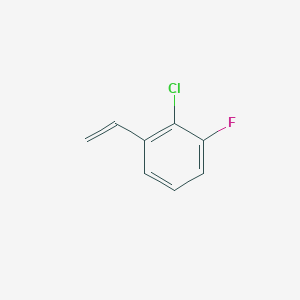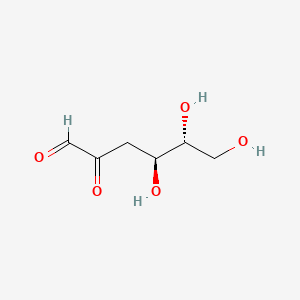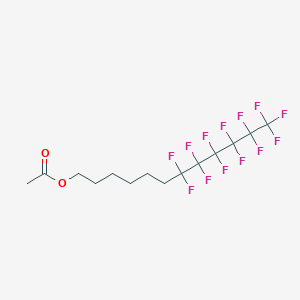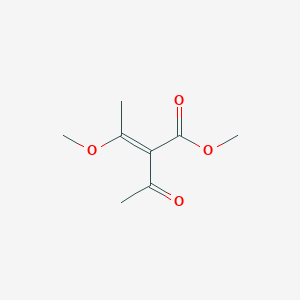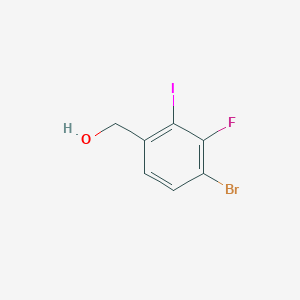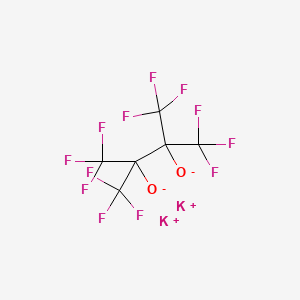
Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by its high fluorine content, which imparts exceptional stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) typically involves the fluorination of precursor compounds. One common method starts with 2,3,4,5-tetrafluoromethylbenzene, which undergoes a series of reactions to form hexafluoroethane. This intermediate is then reacted with sodium hydroxide to produce hexafluoroethanol. The final product is obtained by reacting hexafluoroethanol with trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must be carefully controlled to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated alcohols or ketones, while reduction can produce partially or fully reduced fluorinated compounds.
Scientific Research Applications
Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) involves its interaction with molecular targets through its fluorinated functional groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. This compound can form strong bonds with various substrates, making it useful in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
Hexafluoro-2-butyne: Another fluorinated compound with similar stability and chemical properties.
Perfluoropinacol: A related compound with similar fluorine content and applications in organic synthesis.
Uniqueness
Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) is unique due to its specific structure, which provides a combination of high stability, resistance to chemical reactions, and versatility in various applications. Its ability to undergo multiple types of chemical reactions while maintaining its integrity makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
dipotassium;1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O2.2K/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18;;/q-2;2*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLULUXNNKXYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)[O-])(C(F)(F)F)(C(F)(F)F)[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12K2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
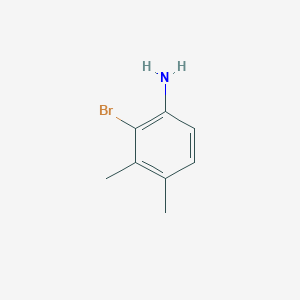
![Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B8017391.png)
